6-Methyl-2-pyridineglycolic acid
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Overview
Description
6-Methyl-2-pyridineglycolic acid, also known as 2-hydroxy-2-(6-methylpyridin-2-yl)acetic acid, is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and a glycolic acid moiety at the 2-position. It is a derivative of pyridine and exhibits unique chemical properties due to its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-pyridineglycolic acid typically involves the α-methylation of substituted pyridines. One common method is the continuous flow synthesis, which uses a column packed with Raney® nickel and a low boiling point alcohol such as 1-propanol at high temperatures . This method is advantageous due to its high selectivity, shorter reaction times, and reduced waste compared to conventional batch processes.
Industrial Production Methods: Industrial production of this compound may involve similar continuous flow techniques, ensuring high yield and purity. The use of green chemistry principles, such as avoiding hazardous reagents and minimizing waste, is often emphasized in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2-pyridineglycolic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Methyl-2-pyridineglycolic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-2-pyridineglycolic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
2-Methylpyridine: A simpler analog without the glycolic acid moiety.
Pyridine-2-carboxylic acid: Lacks the methyl group at the 6-position.
2-Hydroxy-6-methylpyridine: Similar structure but without the glycolic acid group.
Uniqueness: 6-Methyl-2-pyridineglycolic acid is unique due to the presence of both a methyl group and a glycolic acid moiety on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-hydroxy-2-(6-methylpyridin-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-2-4-6(9-5)7(10)8(11)12/h2-4,7,10H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTABPKZGDVSOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669974 |
Source
|
Record name | Hydroxy(6-methylpyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115919-14-7 |
Source
|
Record name | Hydroxy(6-methylpyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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